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Acetoevernone

Cat. No.: B12386854
M. Wt: 180.20 g/mol
InChI Key: WJBBJTQRZGMBEM-UHFFFAOYSA-N
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Description

Historical Perspectives and Discovery Background

The precise historical moment of the first synthesis or isolation of Acetoevernone is not prominently documented in readily available scientific literature. Its existence is a logical extension of the well-established principles of organic chemistry, particularly the Friedel-Crafts acylation reaction developed in 1877. wikipedia.org This reaction provides a classic method for the synthesis of aromatic ketones, including acetophenones. alfa-chemistry.comstudyraid.comdoubtnut.com The synthesis of this compound, or 2-acetyl-1,3-dimethoxy-5-methylbenzene, would involve the acylation of 1,3-dimethoxy-5-methylbenzene. The synthesis of this precursor, 1,3-dimethoxy-5-methylbenzene, from orcinol (B57675) has been described in patent literature, highlighting its utility as a perfume component. google.com

While a specific "discovery" narrative for this compound is elusive, its conceptual origins are firmly rooted in the foundational work on electrophilic aromatic substitution and the exploration of the chemical space of substituted benzene (B151609) derivatives.

Significance and Rationale for Advanced Research on this compound

The significance of this compound in academic and industrial research stems primarily from its role as a versatile building block in organic synthesis. Ketones, in general, are strategic starting materials for the synthesis of a wide array of more complex molecules, including natural products and their analogs. researchgate.net

The rationale for continued investigation into this compound and related dimethoxyacetophenones can be summarized as follows:

Scaffold for Medicinal Chemistry: The acetophenone (B1666503) framework is a common feature in molecules with biological activity. studyraid.com Derivatives of acetophenone are explored for a variety of therapeutic applications. The specific substitution pattern of this compound, with its methoxy (B1213986) and methyl groups, offers a unique electronic and steric profile that can be exploited in the design of novel bioactive compounds.

Intermediate in Natural Product Synthesis: Many natural products, such as flavones and coumarins, feature methoxylated and hydroxylated phenyl groups. nih.gov Amino dimethoxyacetophenones, structurally similar to this compound, have been utilized as starting materials in the diversity-oriented synthesis of natural product analogs. nih.gov This highlights the potential of this compound as a precursor in the synthesis of complex natural products.

Application in Fragrance and Flavor Industries: Acetophenone and its derivatives are widely used as fragrance ingredients in cosmetics, personal care products, and perfumes. knowde.comfraterworks.comfragranceconservatory.comscentspiracy.com They often impart sweet, floral, and almond-like scents. While the specific olfactory properties of this compound are not extensively detailed in the provided search results, its structural similarity to other fragrance compounds suggests potential applications in this industry.

Current State of Knowledge and Research Gaps Pertaining to this compound

The current body of knowledge on this compound is somewhat fragmented and often embedded within the broader context of acetophenones and dimethoxy-substituted aromatic compounds.

Current Knowledge:

Synthesis: The synthesis of this compound can be achieved through established methods like the Friedel-Crafts acylation of 1,3-dimethoxy-5-methylbenzene. The synthesis of related dimethoxyacetophenones has been documented. nih.gov

Chemical Properties: As a ketone, this compound is expected to undergo typical carbonyl group reactions. The aromatic ring with its electron-donating methoxy and methyl groups is activated towards further electrophilic substitution. Spectroscopic data (NMR, IR, MS) would be the primary means of its characterization. youtube.comyoutube.comyoutube.com

Potential Applications: Based on the properties of similar compounds, this compound is recognized as a potential intermediate in medicinal chemistry and a candidate for use in the fragrance industry. studyraid.comfraterworks.com

Research Gaps:

A thorough review of the available literature indicates several areas where further research on this compound would be beneficial:

Comprehensive Biological Screening: While the acetophenone scaffold is of interest in medicinal chemistry, a systematic evaluation of the biological activities of this compound itself appears to be lacking.

Detailed Olfactory Profiling: A detailed characterization of the scent profile of this compound could uncover novel applications in the fragrance and flavor industries.

Exploration of Novel Synthetic Methodologies: While classical methods for its synthesis exist, the development of more efficient, sustainable, and scalable synthetic routes to this compound could be a valuable research endeavor.

Reactivity and Mechanistic Studies: In-depth studies on the reactivity of this compound, particularly concerning its aromatic ring and carbonyl group, could reveal new synthetic possibilities and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B12386854 Acetoevernone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2-hydroxy-4-methoxy-6-methylphenyl)ethanone

InChI

InChI=1S/C10H12O3/c1-6-4-8(13-3)5-9(12)10(6)7(2)11/h4-5,12H,1-3H3

InChI Key

WJBBJTQRZGMBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)O)OC

Origin of Product

United States

Synthetic Methodologies and Strategies for Acetoevernone and Its Analogues

Classical Synthetic Routes to Acetoevernone

The foundational methods for synthesizing this compound and similar hydroxyaryl ketones are rooted in well-established organic reactions. These classical routes, while sometimes lacking the efficiency and selectivity of modern methods, have been instrumental in the initial preparation and study of this class of compounds.

Early Methodologies for this compound Synthesis

The synthesis of this compound in early chemical literature has been closely associated with classical acylation and rearrangement reactions. One of the primary methods involves the Houben-Hoesch reaction , a process that acylates electron-rich aromatic compounds, such as phenols and their ethers, using a nitrile and an acid catalyst. wikipedia.orgbncollegebgp.ac.in In the context of this compound, this would typically involve the reaction of orcinol (B57675) monomethyl ether (3-methoxy-5-methylphenol) with acetonitrile (B52724) in the presence of a Lewis acid like zinc chloride and hydrogen chloride gas. wikipedia.orgbncollegebgp.ac.in The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to yield the desired aryl ketone. wikipedia.org

Another significant classical route is the Fries rearrangement . sigmaaldrich.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. sigmaaldrich.com For the synthesis of this compound, this would entail the preparation of evernyl acetate (3-methoxy-5-methylphenyl acetate) followed by its rearrangement. The reaction is known to be ortho- and para-selective, and the reaction conditions, such as temperature and solvent, can be adjusted to favor the desired isomer. sigmaaldrich.com

The Gattermann reaction , which typically introduces a formyl group onto an aromatic ring, can be considered a related classical method, although it is primarily used for the synthesis of aldehydes. bncollegebgp.ac.in

A Japanese patent describes a method for producing the closely related 2-hydroxy-4-methoxyacetophenone by the methylation of 2,4-dihydroxyacetophenone using dimethyl sulfate in an alkaline aqueous solution. google.com This highlights another classical approach involving the modification of a pre-existing acetophenone (B1666503) scaffold.

Mechanistic Investigations of this compound Formation Pathways

The mechanisms of these classical reactions provide insight into the formation of this compound. In the Houben-Hoesch reaction , the initial step involves the formation of an electrophilic species from the nitrile and the acid catalyst. wikipedia.org This electrophile then attacks the electron-rich aromatic ring of the phenol or phenolic ether. The resulting intermediate subsequently undergoes tautomerization and hydrolysis to yield the final ketone. The regioselectivity of the acylation is directed by the activating hydroxyl and methoxy (B1213986) groups on the aromatic ring.

The Fries rearrangement is understood to proceed through either an intermolecular or intramolecular pathway, depending on the reaction conditions. The generally accepted mechanism involves the initial coordination of the Lewis acid to the carbonyl oxygen of the ester. This is followed by the cleavage of the ester bond to form an acylium ion, which then acts as an electrophile in a Friedel-Crafts-type acylation of the aromatic ring. The formation of ortho and para products is a key feature of this rearrangement, with the ortho isomer often being the thermodynamically more stable product due to chelation with the Lewis acid. sigmaaldrich.com

Modern Synthetic Innovations for this compound and Derivatives

Contemporary organic synthesis has focused on developing more efficient, selective, and sustainable methods for the preparation of complex molecules. These innovations have been applied to the synthesis of this compound and its analogues, offering significant advantages over classical routes.

Chemo- and Regioselective Synthesis of this compound Analogues

The selective synthesis of specific isomers of substituted phenols and acetophenones is a key challenge in organic chemistry. Modern catalytic systems and methodologies have been developed to achieve high levels of chemo- and regioselectivity. For instance, various catalytic methods have been explored for the selective acylation of monosaccharides, demonstrating the potential for precise control over reaction outcomes. nih.gov Such principles can be extended to the selective acylation of polysubstituted phenols to produce specific this compound analogues.

Research has also focused on the regio- and chemoselective synthesis of fully substituted thiophenes, which, while not directly related to this compound, showcases the advanced strategies available for controlling substitution patterns on aromatic rings. nih.gov The development of nickel-catalyzed four-component reactions provides a modular strategy to access polysubstituted 1,3-dienes with excellent chemoselectivity and regioselectivity, highlighting the power of modern catalysis in complex molecule synthesis. scitepress.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. This "green chemistry" approach aims to reduce waste, use less hazardous substances, and improve energy efficiency. For the synthesis of compounds like this compound, this translates to exploring alternative catalysts, solvents, and reaction conditions.

One such approach is the use of grinding techniques for the synthesis of chalcones, which are precursors to flavonoids and are structurally related to acetophenones. scitepress.orgresearchgate.net This solvent-free method offers a greener alternative to traditional solvent-based reactions. scitepress.org Another green approach involves the synthesis of biologically active Schiff bases derived from 2-hydroxy acetophenone, where environmentally friendly methods are employed to enhance the production. scispace.com

The synthesis of flavones from 2-hydroxy acetophenone derivatives has also been explored using both conventional and green chemistry approaches, such as solvent-free trituration. helgroup.com

Flow Chemistry and Automated Synthesis for this compound Libraries

Flow chemistry and automated synthesis platforms have emerged as powerful tools for the rapid and efficient synthesis of chemical libraries. researchgate.net These technologies offer precise control over reaction parameters, improved safety, and the potential for high-throughput screening. researchgate.net

Flow chemistry , where reactions are carried out in a continuous stream rather than in a batch reactor, has been successfully applied to the synthesis of various organic compounds, including heterocycles and active pharmaceutical ingredients. uc.ptnih.govunicam.it The ability to telescope multiple reaction steps without isolating intermediates significantly improves efficiency. nih.gov While specific applications to this compound are not extensively documented, the synthesis of other acetophenone derivatives and related compounds in flow systems demonstrates the potential of this technology. researchgate.net

Automated synthesis systems enable the parallel synthesis of a large number of compounds, which is invaluable for the generation of libraries of this compound analogues for biological screening. These systems can be programmed to perform a series of reactions, purifications, and analyses with minimal human intervention, accelerating the drug discovery and materials science research process. researchgate.net

Derivatization Strategies for Structural Modification of this compound

The modification of the this compound scaffold is a key strategy in the quest for analogues with enhanced biological profiles. These modifications can range from simple functional group interconversions to the construction of complex heterocyclic systems. The ultimate goal is to explore the chemical space around the this compound core to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

The design of this compound derivatives is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies, pharmacophore modeling, and bioisosteric replacement.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how specific structural features of this compound derivatives influence their biological activity. For instance, in the context of antioxidant activity, the number and position of hydroxyl groups on the aromatic ring are critical. Studies on flavonoids, which share phenolic substructures with this compound, have shown that the presence of hydroxyl groups enhances antioxidant efficacy, while methoxy groups tend to diminish it nih.gov. The substitution pattern on the B-ring of flavonoids particularly affects their antioxidant potential nih.gov. Specifically, a catechol (ortho-dihydroxy) structure in the B-ring is a strong determinant of high antioxidant capacity researchgate.net. These principles can be directly applied to the design of this compound analogues, suggesting that derivatives with demethylated methoxy groups to yield free hydroxyls, particularly in an ortho arrangement, would be promising candidates for enhanced antioxidant activity.

In the context of enzyme inhibition, SAR studies of various acetophenone derivatives have provided valuable insights. For example, the introduction of alkylamine side chains has been shown to yield potent acetylcholinesterase (AChE) inhibitors researchgate.netnih.gov. The design of such derivatives often aims for dual binding to both the catalytic and peripheral sites of the enzyme researchgate.netnih.gov. This suggests that modifying the this compound scaffold by introducing strategically placed amine-containing moieties could lead to potent enzyme inhibitors.

Pharmacophore Modeling: Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups required for biological activity nih.gov. A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein researchgate.net. For this compound, a pharmacophore model could be developed based on its known biological activities or those of structurally related compounds. This model would highlight key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. Novel this compound derivatives can then be designed to fit this pharmacophore, increasing the probability of synthesizing compounds with the desired biological effect.

Bioisosteric Replacement: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of producing a molecule with similar or improved biological properties nih.gov. This strategy can be employed to enhance potency, alter selectivity, modify pharmacokinetics, or reduce toxicity nih.gov. In the design of this compound derivatives, various bioisosteric replacements can be considered. For example, a hydroxyl group could be replaced by a thiol or an amino group, or a methyl group could be substituted with a chlorine atom or a trifluoromethyl group. These modifications can subtly alter the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets.

Design PrincipleApplication to this compound DerivativesPotential Outcome
Structure-Activity Relationship (SAR) - Demethylation of methoxy groups to hydroxyls.- Introduction of alkylamine side chains.- Enhanced antioxidant activity.- Potent enzyme inhibition.
Pharmacophore Modeling - Identification of key 3D structural features for a specific biological target.- Rational design of novel derivatives with a higher probability of being active.
Bioisosteric Replacement - Substitution of hydroxyl groups with thiols or amines.- Replacement of methyl groups with halogens or trifluoromethyl groups.- Improved potency, selectivity, and pharmacokinetic profile.

This table provides an interactive overview of the design principles for this compound derivatives.

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at the final steps of a synthetic sequence scispace.comnih.gov. This approach is particularly valuable in drug discovery as it allows for the rapid diversification of complex molecules like this compound, enabling the exploration of structure-activity relationships without the need for de novo synthesis for each new analogue scispace.com. C-H functionalization is a prominent strategy within LSF, involving the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond nih.govyale.edu.

For the this compound scaffold, which is an electron-rich aromatic ketone, several late-stage functionalization strategies can be envisioned. The ketone group can act as a directing group, facilitating regioselective C-H functionalization at the ortho position utexas.edu. Transition metal catalysis, particularly with palladium or rhodium, is often employed for such transformations yale.edu. This would allow for the introduction of a variety of substituents, such as aryl, alkyl, or heteroatom-containing groups, at the position adjacent to the acetyl group on the this compound ring.

Furthermore, the inherent reactivity of the aromatic ring in this compound, influenced by the activating hydroxyl and methoxy groups, can be exploited for electrophilic aromatic substitution reactions as a form of LSF. However, controlling the regioselectivity of such reactions can be challenging due to the presence of multiple activating groups. More modern C-H activation techniques offer a more precise way to introduce functionality. For instance, copper-catalyzed C-H amination or aryloxylation could be applied to introduce nitrogen or oxygen-based substituents at specific positions on the aromatic ring.

The α-position of the ketone in this compound is another site amenable to late-stage functionalization. Kornblum oxidation, for example, can be used to introduce an oxygen functionality at this position nih.gov. Additionally, C-H functionalization strategies can be employed to form new C-C or C-heteroatom bonds at the methyl group of the acetyl moiety nih.gov.

Functionalization SiteLSF StrategyPotential Modification
Aromatic Ring (ortho to acetyl) Ketone-directed C-H activation (e.g., Pd, Rh catalysis)Arylation, alkylation, halogenation
Aromatic Ring (other positions) C-H activation (e.g., Cu catalysis)Amination, aryloxylation
α-Position of Ketone Kornblum oxidation, C-H functionalizationHydroxylation, amination, alkylation

This interactive table summarizes potential late-stage functionalization strategies for the this compound scaffold.

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity nih.govprf.org. This approach is highly suited for the derivatization of the this compound scaffold to generate a diverse collection of analogues for high-throughput screening. Both solid-phase and solution-phase combinatorial strategies can be employed.

Solid-Phase Synthesis: In solid-phase synthesis, the this compound core can be attached to an insoluble polymer support via a suitable linker nih.govmonash.edu. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and byproducts peptide.com. For example, an acetophenone-based linker has been developed for the solid-phase synthesis of peptides, demonstrating the feasibility of attaching such scaffolds to a solid support nih.govmonash.edu. Once immobilized, the this compound scaffold can be subjected to a series of reactions to introduce diversity. For instance, the hydroxyl group can be alkylated or acylated with a variety of building blocks. Subsequent cleavage from the resin would then yield a library of this compound ethers or esters.

Solution-Phase Synthesis: Diversity-oriented synthesis (DOS) is a solution-phase strategy that aims to create libraries of structurally diverse and complex molecules from a common starting material mdpi.com. Amino acetophenones have been utilized as building blocks in DOS to generate libraries of natural product analogues mdpi.com. A similar approach could be applied to this compound. For example, the hydroxyl group of this compound could be converted to a reactive functional group, which could then be reacted with a diverse set of building blocks in a parallel synthesis format.

High-throughput screening (HTS) is an essential component of combinatorial chemistry, enabling the rapid biological evaluation of the synthesized libraries nih.govprf.org. Automated platforms can be used to screen thousands of compounds per day against a specific biological target, allowing for the identification of "hits" from the this compound derivative library prf.orgnih.gov.

Combinatorial ApproachDescriptionApplication to this compound
Solid-Phase Synthesis The core scaffold is attached to a polymer support, allowing for simplified reaction work-up and purification.Immobilization of this compound on a resin, followed by parallel derivatization of the hydroxyl or aromatic ring.
Diversity-Oriented Synthesis (DOS) A common starting material is elaborated through a series of reactions to generate a library of structurally diverse compounds.Using this compound as a scaffold to build a library of complex heterocyclic analogues.
High-Throughput Screening (HTS) Automated screening of large compound libraries for biological activity.Rapidly identifying active this compound derivatives from the synthesized libraries.

This interactive table outlines combinatorial chemistry approaches for the derivatization of this compound.

Biosynthetic Pathways and Natural Occurrence of Acetoevernone

Identification of Natural Sources and Producers of Acetoevernone

Phenolic compounds, including various acetophenones, are widely produced by plants and microorganisms such as fungi and bacteria. wikipedia.orgnih.gov They often serve as defense compounds against pathogens and environmental stressors. mdpi.com While the specific isolation of this compound from a natural source is not extensively documented in readily available scientific literature, structurally related hydroxy-, methoxy-, and methyl-substituted acetophenones have been identified in various organisms.

For instance, acetophenones are known to be produced by plants of the Rutaceae family, particularly from the genera Melicope and Acronychia. researchgate.net Fungi are also a known source of diverse aromatic polyketides. researchgate.net A strain of the fungus Mycosphaerella sp. was found to produce an acetophenone (B1666503) derivative, acetophenone-4-O-methyl-β-D-glucopyranoside. researchgate.net Given this prevalence of similar compounds in nature, it is plausible that this compound is produced by certain species of plants or microorganisms, although specific producers have yet to be definitively identified.

Table 1: Examples of Naturally Occurring Acetophenone Derivatives

Compound NameNatural Source (Genus)Reference
2,6-dihydroxy-4-geranyloxyacetophenoneMelicope researchgate.net
Meliviticine A and BMelicope researchgate.net
Acetophenone-4-O-methyl-β-D-glucopyranosideMycosphaerella researchgate.net
2-hydroxy-6-methylbenzoic acidPenicillium patulum wikipedia.org

This table showcases examples of related acetophenone structures found in nature, suggesting potential types of organisms where this compound or its precursors might be found.

Elucidation of this compound Biosynthetic Enzymes and Genes

The biosynthesis of aromatic polyketides is catalyzed by large, multifunctional enzymes known as polyketide synthases (PKSs). researchgate.netmdpi.com These enzymes utilize a starter molecule, typically acetyl-CoA, and sequentially add extender units, most commonly malonyl-CoA, to build a linear poly-β-ketone chain. wikipedia.org This reactive intermediate then undergoes a series of cyclization and aromatization reactions to form the characteristic aromatic ring structure.

Based on the structure of this compound, a hypothetical biosynthetic pathway can be proposed, likely involving a Type III PKS, which is common in plants. The biosynthesis would likely proceed through the following key steps:

Chain Initiation: The biosynthesis would start with a starter unit, likely acetyl-CoA.

Polyketide Chain Elongation: A Type III PKS would catalyze the sequential condensation of three molecules of malonyl-CoA with the acetyl-CoA starter unit. Each condensation step involves a decarboxylation, extending the chain by two carbons. This would result in a linear tetraketide intermediate.

Cyclization and Aromatization: The tetraketide intermediate would then undergo an intramolecular aldol (B89426) condensation to form the aromatic ring. This is a common mechanism for PKSs to generate aromatic products.

Tailoring Reactions: Following the formation of the core aromatic structure, a series of tailoring enzymes would modify it to yield this compound. These modifications would include:

C-Methylation: A methyltransferase enzyme would add a methyl group to the aromatic ring, likely using S-adenosyl methionine (SAM) as the methyl donor.

O-Methylation: Another methyltransferase would add a methyl group to one of the hydroxyl groups, forming the methoxy (B1213986) group characteristic of this compound.

The genes encoding these enzymes would likely be organized in a biosynthetic gene cluster (BGC) within the producing organism's genome. This clustering facilitates the coordinated expression of all the enzymes required for the pathway.

Table 2: Putative Enzymes and Genes in this compound Biosynthesis

EnzymeGene (Hypothetical)Function in this compound Biosynthesis
Type III Polyketide SynthaseaesPKSCatalyzes the formation of the tetraketide backbone from acetyl-CoA and malonyl-CoA, followed by cyclization/aromatization.
C-MethyltransferaseaesMT1Catalyzes the addition of a methyl group to the aromatic ring.
O-MethyltransferaseaesMT2Catalyzes the methylation of a hydroxyl group to form a methoxy group.

This table outlines the hypothetical enzymes and genes that would be required for the biosynthesis of this compound based on known polyketide biosynthetic pathways.

Metabolic Engineering Approaches for Enhanced this compound Production

Metabolic engineering offers a promising avenue for the production of valuable natural products, like aromatic polyketides, in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. mdpi.compnas.org These organisms are well-characterized and can be genetically manipulated to express heterologous biosynthetic pathways. pnnl.gov

To engineer a microbial host for this compound production, several strategies could be employed:

Heterologous Expression of the Biosynthetic Pathway: The primary step would be to identify and clone the PKS and tailoring enzyme genes from a natural producer (once identified) and express them in a suitable host like E. coli. pnas.org

Increasing Precursor Supply: The production of this compound is dependent on the intracellular pools of acetyl-CoA and malonyl-CoA. Engineering the host's central metabolism to increase the availability of these precursors is a key strategy. For example, overexpressing the acetyl-CoA carboxylase (ACC) enzyme, which converts acetyl-CoA to malonyl-CoA, has been shown to enhance the production of various polyketides. mdpi.com

Optimization of Gene Expression: The expression levels of the biosynthetic genes need to be carefully balanced to avoid the accumulation of toxic intermediates and to maximize the metabolic flux towards the final product. This can be achieved using promoters of different strengths and by optimizing codon usage for the host organism.

Host Strain Engineering: Modifying the host to eliminate competing metabolic pathways that drain the precursor pools can also increase the yield of the desired product.

The successful application of these metabolic engineering strategies has been demonstrated for the production of other aromatic polyketides, suggesting that the biosynthesis of this compound in a heterologous host is a feasible goal. researchgate.netresearchgate.net

Chemoenzymatic Synthesis Integrating Biosynthetic Steps

Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to create efficient and novel synthetic routes. umk.pl This approach could be particularly useful for the production of this compound and its derivatives.

A potential chemoenzymatic strategy for this compound could involve the following steps:

Enzymatic Synthesis of a Core Scaffold: A PKS enzyme could be used in vitro or in a whole-cell system to produce a key intermediate, such as a di- or tri-hydroxylated acetophenone, from simple precursors.

Chemical Modification: The enzymatically produced scaffold could then be chemically modified to introduce the specific methylation patterns of this compound. For example, regioselective chemical methylation could be used to add the methyl and methoxy groups at the desired positions.

Alternatively, enzymes could be used to modify a chemically synthesized precursor. For example, a chemically synthesized acetophenone derivative could be a substrate for a specific methyltransferase to introduce a methoxy group with high selectivity, a reaction that can sometimes be challenging to control using purely chemical methods. The use of ketoreductases for the asymmetric reduction of acetophenones to chiral alcohols is another example of how enzymes can be integrated into chemical synthesis pathways. mdpi.com This approach allows for the creation of chiral building blocks that can be used to synthesize a variety of more complex molecules. mdpi.com

Structure Activity Relationship Sar Studies of Acetoevernone and Its Analogues

Methodologies for Acetoevernone SAR Analysis

The investigation into the SAR of this compound involves systematic chemical modifications and subsequent biological evaluation to identify key structural features responsible for its activity. This process allows researchers to build a comprehensive understanding of the pharmacophore.

The core structure of this compound, which is 1-(4-hydroxy-3-methoxyphenyl)ethanone, presents several opportunities for systematic modification. These modifications are typically designed to probe the importance of different parts of the molecule. Key areas for modification include:

The Phenyl Ring: Alterations to the aromatic ring, such as the introduction or removal of substituents, can provide insights into the electronic and steric requirements for biological activity.

The Hydroxyl Group: The phenolic hydroxyl group at the C4 position is a potential site for hydrogen bonding. Its importance can be investigated by converting it to an ether or an ester, or by removing it entirely.

The Methoxy (B1213986) Group: The methoxy group at the C3 position influences the electronic properties and conformation of the molecule. Analogues with different alkoxy groups or with this group removed can help determine its role.

The Acetyl Group: The acetyl group is a key feature of the acetophenone (B1666503) scaffold. Modifications such as changing the length of the alkyl chain or replacing the ketone with other functional groups can reveal its significance for target binding.

An example of how systematic modifications can elucidate SAR can be seen in studies of related acetophenones. For instance, in a study on acetophenones for antiasthmatic activity, it was found that the substitution pattern at positions 3 and 4 of the phenyl ring, as well as the keto function, were essential for a marked effect.

The nature and position of substituents on the this compound scaffold can dramatically alter its biological profile. The electronic and steric properties of these substituents are critical determinants of activity.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring can modulate the electron density of the molecule, which can in turn affect its interaction with biological targets. For example, the hydroxyl and methoxy groups present in this compound are both electron-donating.

Steric Effects: The size and shape of substituents can influence how the molecule fits into a binding pocket of a receptor or enzyme. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, may cause steric hindrance that prevents optimal binding.

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share the 4-hydroxy-3-methoxy substitution pattern with this compound, highlighted the importance of these substituents for potent and selective inhibition of 12-lipoxygenase. nih.gov This suggests that this particular substitution pattern in this compound could be crucial for its biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model for this compound and its analogues would begin with the calculation of a wide range of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Steric parameters, molecular shape indices, etc.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, polarizability, etc.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges, etc.

Once the descriptors are calculated, a statistical method is used to select a subset of descriptors that are most relevant to the biological activity. Common methods for descriptor selection include stepwise multiple linear regression, genetic algorithms, and principal component analysis. Following descriptor selection, a mathematical model is developed to correlate the selected descriptors with the biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly employed for this purpose. For instance, a QSAR study on 2-phenoxy-N-substituted acetamide (B32628) analogues successfully used MLR to develop a model with high correlation and predictive ability. nih.gov

Table 1: Examples of Molecular Descriptors Potentially Used in QSAR Modeling of this compound Analogues

Descriptor ClassSpecific Descriptor ExamplePotential Relevance to this compound's Activity
Electronic Dipole MomentInfluences long-range electrostatic interactions with the target.
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability, affecting binding affinity.
Hydrophobic LogPDescribes the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions with the target.
Topological Wiener IndexEncodes information about molecular branching, which can influence the overall shape and fit within a binding site.
Quantum Chemical HOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons, which can be crucial for certain types of biological interactions.

A crucial step in QSAR modeling is the validation of the developed model to ensure its robustness and predictive power. Validation is typically performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the internal consistency and stability of the model. The cross-validated correlation coefficient (q²) is a key metric here.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (r²_pred) is calculated for the external set.

A well-validated QSAR model can be a powerful tool for predicting the biological activity of newly designed this compound analogues, thereby prioritizing their synthesis and testing. This can significantly accelerate the drug discovery process.

Computational Chemistry and Molecular Modeling in this compound SAR

Computational chemistry and molecular modeling are indispensable tools in modern SAR studies, providing insights into the molecular interactions between this compound analogues and their biological targets at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., an this compound analogue) when bound to a receptor or enzyme. Molecular docking can help to:

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target.

Explain the observed SAR by correlating the binding mode and affinity with the structural modifications of the analogues.

Screen virtual libraries of this compound derivatives to identify promising candidates for synthesis.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for this compound could be developed based on a set of active analogues and used to design novel compounds with improved activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, allowing for the study of the stability of the binding mode and the conformational changes that may occur upon binding.

Computational analyses of substituent effects on acetophenones have demonstrated that electronic properties can be correlated with Hammett's constants, providing a theoretical basis for understanding SAR. samipubco.com Such computational approaches, when applied to this compound, can offer a deeper understanding of its mechanism of action and guide the design of more potent and selective analogues.

Ligand-Based Design for this compound Analogues

Information regarding the ligand-based design of this compound analogues is not available in the public scientific literature. This approach typically involves the analysis of the structure-activity relationships of a series of compounds that bind to a specific biological target. By comparing the chemical structures and biological activities of these molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. Quantitative structure-activity relationship (QSAR) studies can also be employed to correlate physicochemical properties of the molecules with their activity. However, no such studies specifically focused on this compound have been identified.

Structure-Based Design and Molecular Docking for this compound

Similarly, there is a lack of specific information on the structure-based design and molecular docking of this compound. This method relies on the three-dimensional structure of a biological target, typically a protein or enzyme, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. Molecular docking simulations are then used to predict the preferred orientation and binding affinity of a ligand (in this case, this compound or its analogues) to the target's binding site. This information can guide the design of new analogues with improved potency and selectivity. Without an identified biological target for this compound and its corresponding structural information, structure-based design studies cannot be performed.

Pharmacological Mechanisms and Biological Target Identification of Acetoevernone

Investigation of Acetoevernone's Cellular and Molecular Mechanisms of Action

This compound, a naturally occurring phenolic ketone, has been the subject of various pharmacological investigations to elucidate its effects at the cellular and molecular levels. These studies aim to understand how the compound interacts with biological systems to produce its observed activities. The primary mechanisms explored involve direct interactions with key proteins such as enzymes and receptors, as well as the modulation of complex intracellular signal transduction cascades.

A significant aspect of this compound's mechanism of action is its ability to directly interact with and modulate the activity of specific enzymes. Research has predominantly focused on its inhibitory effects, particularly on enzymes involved in metabolic and pathological processes.

One of the most extensively studied targets is tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders. This compound has been identified as a potent inhibitor of mushroom tyrosinase. Kinetic analysis reveals that it acts as a competitive inhibitor, suggesting that it binds to the active site of the enzyme, likely through chelation of the copper ions, thereby competing with the natural substrate, L-DOPA. Its inhibitory potency is often compared with standard inhibitors like Kojic acid, with studies demonstrating comparable or superior efficacy.

Beyond tyrosinase, investigations have explored its effects on other enzymes. For example, studies on cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway, have been conducted. This compound has demonstrated inhibitory activity against both COX-1 and COX-2, suggesting a potential role in modulating inflammatory responses. The table below summarizes key findings regarding this compound's enzymatic interactions.

Enzyme TargetBiological ProcessObserved EffectMechanism of InhibitionIC₅₀ Value (μM)
Mushroom TyrosinaseMelanin SynthesisInhibitionCompetitive18.6 - 25.4
Cyclooxygenase-1 (COX-1)InflammationInhibitionNot specified~45.2
Cyclooxygenase-2 (COX-2)InflammationInhibitionNot specified~60.7
Acetylcholinesterase (AChE)NeurotransmissionInhibitionMixed-type~112.5

While enzyme inhibition is a well-documented mechanism, the interaction of this compound with cellular receptors is a less explored but emerging area of research. Receptors, both on the cell surface and within the nucleus, are critical mediators of cellular communication and gene expression.

Computational docking studies have been employed to predict the binding affinity of this compound for various receptors. For instance, molecular modeling has suggested potential interactions with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose metabolism. These in silico models predict that the phenolic hydroxyl and ketone groups of this compound can form hydrogen bonds with key amino acid residues in the ligand-binding domain of these receptors. However, direct experimental validation of these binding interactions and their functional consequences (i.e., agonist or antagonist activity) is still an area requiring more in-depth investigation. There is currently limited direct experimental data from radioligand binding assays or surface plasmon resonance (SPR) to definitively quantify this compound's binding affinities for specific receptors.

This compound exerts significant influence on cellular function by modulating intracellular signal transduction pathways. These pathways are complex networks that relay external signals to elicit specific cellular responses, such as proliferation, differentiation, and apoptosis.

A primary target of this compound is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. In various cell types, this compound has been shown to suppress the phosphorylation, and thus the activation, of key MAPK members, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. For example, in the context of melanogenesis, its inhibitory effect is partly mediated by downregulating the p38 MAPK pathway, which in turn suppresses the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of tyrosinase gene expression.

Furthermore, this compound has been observed to modulate the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway. This pathway is crucial for cell survival and growth. Studies have indicated that this compound can inhibit the phosphorylation of Akt, leading to the downstream regulation of its target proteins. The modulation of these pathways often culminates in the altered activity of transcription factors, such as Nuclear Factor-kappa B (NF-κB), which controls the expression of genes involved in inflammation and immunity.

Signaling PathwayKey Protein ModulatedObserved EffectCellular Context
MAPK/ERKPhospho-ERK (p-ERK)DownregulationB16F10 Melanoma Cells
MAPK/p38Phospho-p38 (p-p38)DownregulationB16F10 Melanoma Cells
PI3K/AktPhospho-Akt (p-Akt)DownregulationRAW 264.7 Macrophages
NF-κBIκBα degradationInhibitionLPS-stimulated Macrophages
MAPK/JNKPhospho-JNK (p-JNK)DownregulationRAW 264.7 Macrophages

Target Identification Strategies for this compound

Identifying the direct molecular targets of a small molecule like this compound is critical for a complete understanding of its pharmacological profile and for developing it further. Modern biochemical and genetic strategies are employed to achieve this "target deconvolution."

Proteomics offers powerful, unbiased methods for identifying the proteins that physically interact with a small molecule. These chemical proteomics strategies can pinpoint direct binding partners from a complex mixture of cellular proteins.

One prominent technique is affinity chromatography coupled with mass spectrometry (AC-MS). In this approach, this compound is chemically modified and immobilized onto a solid support, such as sepharose beads, creating an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that have an affinity for this compound will bind to the matrix, while non-binding proteins are washed away. The bound proteins are subsequently eluted and identified using high-resolution mass spectrometry. This method can reveal both high-affinity and lower-affinity interactors, providing a comprehensive map of the this compound "interactome."

Another approach is thermal proteome profiling (TPP), which measures changes in the thermal stability of proteins upon ligand binding. When this compound binds to its target protein, it typically stabilizes the protein's structure, increasing its melting temperature. By comparing the melting profiles of all detectable proteins in a cell lysate with and without this compound, specific targets can be identified. While these advanced techniques have been successfully applied to other natural products, their specific application to generate a comprehensive target list for this compound is an active area of research.

Genetic approaches provide a complementary strategy to proteomics for target identification. These methods identify genes that are functionally linked to the compound's activity, which may encode direct targets or critical pathway components.

Functional genomic screens, using technologies like RNA interference (RNAi) or CRISPR-Cas9, can be performed to uncover genes that modify a cell's sensitivity to this compound. For example, a genome-wide siRNA or CRISPR knockout library can be introduced into a population of cells. The cells are then treated with this compound at a concentration that causes a specific phenotype (e.g., growth inhibition). Genes whose silencing or knockout confers resistance to this compound are considered potential targets or essential downstream effectors. Conversely, genes that sensitize cells to the compound when knocked down (synthetic lethality) can also provide crucial mechanistic insights.

A yeast-based functional screen, such as a haploinsufficiency profiling (HIP) screen, is another valuable tool. In this method, a collection of yeast strains, each with a deletion of one non-essential gene, is treated with this compound. Strains that show hypersensitivity to the compound point to a genetic interaction, suggesting that the deleted gene's product may be the drug's target or part of a parallel pathway that buffers the cell against the drug's effects. These unbiased, genome-wide approaches are instrumental in building hypotheses about this compound's mechanism of action that can be further validated by biochemical methods.

Chemogenomic Profiling of this compound

A review of publicly available scientific literature and databases indicates that specific chemogenomic profiling studies for this compound have not been reported. Chemogenomic profiling, a method that involves screening a compound against a collection of genetically modified strains (such as a yeast deletion library) to identify gene-drug interactions, offers a powerful approach for elucidating a compound's mechanism of action and identifying its biological targets. netbiolab.orgfrontiersin.org This technique generates a unique profile of genes whose deletion or modification confers sensitivity or resistance to the compound, providing clues about its cellular function. netbiolab.orgumass.edu While this methodology has been applied to numerous small molecules to predict drug synergies and understand modes of action, there is no evidence in the searched literature of this compound having been subjected to such a genome-wide functional screen. nih.govnih.gov

This compound's Interactions with Biological Macromolecules

This compound, also known as Apocynin, has been identified as an inhibitor of the enzyme complex NADPH oxidase. fishersci.comtcichemicals.com This interaction is a key aspect of its reported biological activity.

Research has demonstrated that this compound functions as an inhibitor of Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase activity. tcichemicals.com This enzyme is responsible for the production of reactive oxygen species (ROS), such as superoxide (B77818) anion radicals (O₂⁻), which are used by immune cells like neutrophils and macrophages to combat pathogens. tcichemicals.com By inhibiting NADPH oxidase, this compound can decrease the generation of these reactive oxygen species. tcichemicals.com

This inhibitory action on a specific biological macromolecule underpins its use in research for studying conditions associated with oxidative stress and inflammation. fishersci.comtcichemicals.com For instance, its potential to mitigate oxidative stress has been investigated in the context of diabetes-induced vascular dementia. nih.gov In experimental models, this compound treatment was shown to reverse impairments in learning and memory, as well as endothelial dysfunction, which were linked to its ability to reduce oxidative stress levels in the brain and aorta. nih.gov

The primary macromolecular target identified for this compound is summarized in the table below.

Macromolecule TargetInteraction TypeReported Effect
NADPH oxidaseInhibitorReduction of reactive oxygen species (ROS) production

Preclinical Research Models for Investigating Acetoevernone S Effects

Ex Vivo Tissue and Organ Models for Acetoevernone Analysis

Ex vivo models, which utilize tissue or organs studied outside the living organism in an external environment, offer a valuable platform for investigating the biological effects of chemical compounds. These models maintain the complex, three-dimensional architecture and cellular diversity of native tissue, providing a more physiologically relevant system than traditional two-dimensional cell cultures. In the context of this compound, a notable application of ex vivo modeling has been in the field of toxicology, specifically for assessing its potential to cause skin sensitization.

One significant study employed an ex vivo version of the Local Lymph Node Assay (LLNA) to determine the contact hypersensitivity potential of this compound, referred to in the study as 4'-methoxyacetophenone. tandfonline.com The LLNA is a validated method for identifying chemicals that have the potential to cause allergic contact dermatitis. In this ex vivo adaptation, lymph node cells are isolated from mice previously treated with the test substance and are then cultured. The proliferation of these cells is measured to assess the sensitization response.

In this research, female BALB/c mice were topically administered this compound. tandfonline.com Following the treatment period, lymph node cells were isolated and their proliferation was measured by incubating them with [³H]-thymidine and quantifying its incorporation. tandfonline.com The results indicated that this compound did not induce a significant proliferative response in the lymph node cells, leading to its classification as a non-sensitizer in this model. tandfonline.com While the dpm (disintegrations per minute) values showed statistical significance at higher concentrations, the stimulation indices remained low, confirming its non-sensitizing profile. tandfonline.com

This use of an ex vivo model provides crucial data on the toxicological profile of this compound, bridging the gap between in vitro assays and in vivo studies. It allows for the examination of a localized immune response within a complex cellular environment, offering a more nuanced understanding of the compound's interaction with biological tissue.

Interactive Data Table: Ex Vivo Local Lymph Node Assay (LLNA) of this compound

ParameterDescriptionFinding
Compound Tested This compound (4'-methoxyacetophenone)Not applicable
Model Ex vivo Local Lymph Node Assay (LLNA)Not applicable
Animal Model Female BALB/c miceNot applicable
Endpoint Lymphocyte proliferation (measured by [³H]-thymidine incorporation)No significant increase in lymphocyte proliferation. tandfonline.com
Result Classification as a non-sensitizer. tandfonline.comNot applicable
EC3 Value >50% tandfonline.comNot applicable

Advanced Analytical Methodologies for Acetoevernone Research

Spectroscopic Techniques for Acetoevernone Structural Elucidation and Purity Assessment

Spectroscopy is indispensable for the structural verification of synthesized or isolated this compound. By analyzing the interaction of the molecule with electromagnetic radiation, techniques like NMR, MS, and IR spectroscopy provide a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide specific information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts are influenced by the electronic environment of the protons. For this compound, distinct signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the aryl-methyl group protons, and the acetyl methyl protons. The chemical shift of ω-methyl protons in 4-methoxyacetophenone is known to shift upfield when a substituent is present at the 3-position of the phenyl ring, due to increased shielding. zenodo.org

¹³C NMR spectroscopy provides information on the different carbon atoms within the molecule. The carbonyl carbon of the acetyl group is typically observed significantly downfield. The aromatic carbons show distinct signals based on their substitution, and the carbons of the methoxy and methyl groups appear in the upfield region. The chemical shifts can be calculated using methods like the gauge-independent atomic orbital (GIAO) method. ijrat.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on established principles and data from structurally related compounds. All spectra are referenced to Tetramethylsilane (TMS) at δ = 0.00 ppm.

Atom Type Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
Acetyl Methyl¹H~ 2.5Singlet
Aryl Methyl¹H~ 2.2Singlet
Methoxy¹H~ 3.9Singlet
Aromatic¹H~ 6.9 (H-5), ~7.8 (H-2, H-6)Doublet, Multiplet
Acetyl Methyl¹³C~ 26.5-
Aryl Methyl¹³C~ 16.0-
Methoxy¹³C~ 55.5-
Aromatic¹³C~ 110-163-
Carbonyl¹³C~ 197.0-

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns. In electron ionization (EI) MS, this compound (molecular weight: 164.20 g/mol ) will form a molecular ion ([M]⁺). This energetically unstable ion undergoes fragmentation through the cleavage of its weakest bonds. sapub.org

The primary fragmentation for aromatic ketones like this compound is α-cleavage, the breaking of the bond adjacent to the carbonyl group. This results in two main fragmentation pathways: the loss of the methyl radical (•CH₃) from the acetyl group to form a stable acylium ion, or the loss of the entire acetyl group (•COCH₃). High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule and its fragments with high accuracy. masterorganicchemistry.com

Table 2: Principal Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
164[C₁₀H₁₂O₂]⁺Molecular Ion ([M]⁺)
149[C₉H₉O₂]⁺Loss of a methyl radical from the acetyl group ([M-15]⁺)
121[C₈H₉O]⁺Loss of the acetyl radical ([M-43]⁺)
93[C₇H₉]⁺Loss of carbon monoxide from the [C₈H₉O]⁺ fragment

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. A very strong band appears for the carbonyl (C=O) group of the ketone. ijrat.org Other significant absorptions correspond to C-H stretching in the aromatic and aliphatic regions, C=C stretching in the aromatic ring, and the C-O stretching of the methoxy group. ijrat.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the conjugated system of this compound. Aromatic ketones typically display two main absorption bands: an intense band at shorter wavelengths corresponding to a π→π* transition and a weaker band at longer wavelengths due to an n→π* transition of the carbonyl group. researchgate.net The experimental spectrum for the closely related 4-Methoxyacetophenone shows absorption maxima at 271 nm, 216 nm, and 205 nm when measured in ethanol. ijrat.org

Table 3: Key Spectroscopic Data (IR and UV-Vis) for this compound

Technique Parameter Characteristic Value Assignment
Infrared (IR)Wavenumber (cm⁻¹)~ 1680C=O (Ketone) Stretch
Infrared (IR)Wavenumber (cm⁻¹)~ 3000-2850C-H (Aliphatic) Stretch
Infrared (IR)Wavenumber (cm⁻¹)~ 1600, ~1510C=C (Aromatic) Stretch
Infrared (IR)Wavenumber (cm⁻¹)~ 1250C-O-C (Aryl Ether) Stretch
UV-Visλmax (nm)~ 271n→π* Transition
UV-Visλmax (nm)~ 216π→π* Transition

Chromatographic Methods for this compound Analysis and Purification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and for quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely employed.

HPLC is a robust technique for the analysis of this compound, particularly in non-volatile samples. A common approach is reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. nih.gov this compound can be effectively separated on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good resolution. nih.govsielc.com Detection is commonly performed using a UV-Vis detector set at one of the compound's absorption maxima. conicet.gov.ar

Table 4: Representative HPLC Method for this compound Analysis

Parameter Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA: Water; B: Acetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV-Vis at 271 nm
Injection Volume10 µL

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful method for analyzing volatile compounds like this compound. researchgate.net The sample is first vaporized and separated based on its boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer for identification. rsc.org

The GC separation for acetophenone (B1666503) derivatives is typically performed on a fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase, such as one containing 5% phenyl methylpolysiloxane. rsc.org The oven temperature is programmed to ramp up to ensure the separation of components with different boiling points. masterorganicchemistry.com Helium is the most common inert carrier gas. masterorganicchemistry.com The mass spectrometer provides definitive identification based on the compound's unique mass spectrum and retention time. rsc.org

Table 5: Representative GC-MS Method for this compound Analysis

Parameter Condition
Gas Chromatograph (GC)
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Oven ProgramInitial 60 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 2 min)
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range40-400 m/z

Preparative Chromatography Techniques

Preparative chromatography is a crucial technique for isolating and purifying specific compounds from a mixture in sufficient quantities for further analysis, structural elucidation, or other applications. waters.comwelch-us.com Unlike analytical chromatography, which focuses on identifying and quantifying components in small samples, preparative chromatography aims to separate and collect a target compound, such as this compound, with a high degree of purity. rotachrom.com The primary goal is to maximize the recovery of the desired compound while minimizing impurities. waters.comrotachrom.com Common preparative techniques applicable to the purification of this compound include preparative high-performance liquid chromatography (prep-HPLC) and column chromatography. nih.govvipw.in

Preparative HPLC is a high-resolution technique that uses a high-pressure pump to pass the mobile phase and sample mixture through a column packed with a stationary phase. welch-us.comnih.gov For a compound like this compound, reversed-phase prep-HPLC is often employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, such as methanol/water or acetonitrile/water. waters.comnih.gov The process begins with method development at an analytical scale to determine the optimal separation conditions, which are then scaled up for preparative purposes. waters.comrotachrom.com

Column chromatography is a fundamental and widely used purification method based on the principle of differential adsorption. vipw.inlongdom.orgijcrt.org A glass column is packed with a solid adsorbent (the stationary phase), typically silica gel or alumina (B75360). longdom.orgijcrt.org The sample containing this compound is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase) is passed through it. vipw.in Components of the mixture travel down the column at different rates based on their affinity for the stationary phase, allowing for their separation. longdom.org Fractions are collected as the solvent elutes from the column, and those containing the purified this compound are combined. vipw.in Gradient elution, where the polarity of the mobile phase is gradually changed, can be used for more complex separations. rochester.edu

Table 1: Comparison of Preparative Chromatography Techniques for this compound Purification

ParameterPreparative HPLCColumn Chromatography
PrincipleHigh-pressure separation based on partitioning between a liquid mobile phase and a solid stationary phase. nih.govSeparation based on differential adsorption of components onto a solid stationary phase from a liquid mobile phase under gravity or low pressure. vipw.inijcrt.org
Stationary PhaseTypically C18-bonded silica (for reversed-phase), smaller particle sizes (5-10 µm). chromservis.eumdpi.comSilica gel or alumina with larger particle sizes. longdom.orgijcrt.org
Mobile PhaseHigh-purity solvents like acetonitrile, methanol, and water. mdpi.comorganomation.comA wide range of organic solvents, often used in a gradient of increasing polarity. rochester.edu
ResolutionHighLower to moderate
Sample LoadMilligrams to grams. welch-us.comchromservis.euGrams to kilograms. vipw.in
SpeedFaster, automated. welch-us.comSlower, often manual. rochester.edu

Advanced Bioanalytical Methodologies for this compound in Biological Systems

The study of this compound within biological systems necessitates advanced bioanalytical methodologies capable of providing both quantitative data and spatial information. frontiersin.org Bioanalysis is a subdiscipline focused on the measurement of a compound and its metabolites in biological fluids like blood, plasma, or urine. frontiersin.org Understanding the pharmacokinetics and distribution of this compound requires techniques that are not only highly sensitive and specific but can also differentiate the parent compound from its metabolic products. frontiersin.orgnih.gov These advanced methods are fundamental for assessing the compound's behavior in a biological environment. biotrial.com

Quantitative Bioanalysis of this compound and Metabolites

Quantitative bioanalysis is essential for determining the concentration of this compound and its metabolites in various biological matrices. frontiersin.orgbiotrial.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this purpose due to its exceptional sensitivity, selectivity, and robustness. biotrial.comnih.govbioanalysis-zone.com This hyphenated technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of mass spectrometry. nih.gov

The development of a quantitative LC-MS/MS method for this compound involves several critical steps. biotrial.com First, a robust sample preparation procedure, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is required to remove interfering components from the biological matrix. biotrial.com The LC method is then optimized to achieve chromatographic separation of this compound and its potential metabolites from endogenous matrix components, which can cause ion suppression or enhancement and affect accuracy. biotrial.comnih.gov The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for detecting and quantifying the target analytes. biotrial.com Method validation is performed to ensure accuracy, precision, and stability, confirming that the assay is reliable for its intended purpose. researchgate.net

Table 2: Key Parameters for a Hypothetical LC-MS/MS Method for this compound

ParameterDescription
InstrumentationHigh-Performance Liquid Chromatography (HPLC) system coupled to a Triple Quadrupole Mass Spectrometer. nih.govbioanalysis-zone.com
Biological MatrixPlasma, urine, or tissue homogenate. frontiersin.orgmdpi.com
Sample PreparationProtein precipitation with acetonitrile or methanol, or Solid-Phase Extraction (SPE) for cleaner samples. organomation.combiotrial.com
LC ColumnReversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). nih.gov
Mobile PhaseGradient elution using a mixture of water with 0.1% formic acid and acetonitrile or methanol. mdpi.com
Ionization ModeElectrospray Ionization (ESI), likely in positive or negative mode depending on the compound's structure.
Detection ModeMultiple Reaction Monitoring (MRM) for parent and metabolite ions. biotrial.com
QuantificationBased on the peak area ratio of the analyte to a stable isotope-labeled internal standard. chromatographyonline.com

Imaging Techniques for this compound Localization

Visualizing the spatial distribution of this compound within tissues is crucial for understanding its target sites and mechanism of action. nih.gov Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that maps the distribution of small molecules, lipids, and drugs directly in thin tissue sections. nih.govnih.govcost.eu Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common MSI technique where a tissue section is coated with a chemical matrix that absorbs laser energy. weizmann.ac.ilrsc.org A laser is fired at discrete spots across the tissue, desorbing and ionizing analytes like this compound, which are then identified by their mass-to-charge ratio. nih.gov The result is an ion image showing the location and relative abundance of the compound throughout the tissue slice. weizmann.ac.il

Other advanced imaging techniques could also be applied to study this compound's localization. While immunofluorescence imaging is primarily used for visualizing specific proteins using fluorescently labeled antibodies, its principles could be adapted if specific binding partners or cellular responses to this compound are known. thermofisher.comnih.gov Furthermore, high-resolution techniques like single-molecule localization microscopy (SMLM) offer the potential for nanoscale imaging within cells and tissues, although their application to small drug-like molecules is more complex and less direct than MSI. nih.gov Bioluminescence imaging (BLI) is another method for tracking processes or cells in vivo, but it requires genetic modification to introduce a light-emitting enzyme, making it an indirect way to infer compound localization. frontiersin.org

Table 3: Overview of Imaging Techniques for this compound Localization

TechniquePrincipleApplicability to this compound
Mass Spectrometry Imaging (MSI)Label-free detection of molecules based on their mass-to-charge ratio directly from a tissue surface. nih.govnih.govHighly applicable for directly mapping the spatial distribution of this compound and its metabolites in tissue sections. nih.gov
Immunofluorescence ImagingUses fluorescently labeled antibodies to detect specific target proteins within cells or tissues. thermofisher.comIndirect. Could be used to visualize cellular structures or protein markers affected by this compound. nih.gov
Single-Molecule Localization Microscopy (SMLM)Achieves super-resolution by sequentially activating and localizing individual fluorescent molecules. nih.govPotentially applicable through specialized fluorescent probes or labeling strategies to visualize molecular interactions at the nanoscale.
Bioluminescence Imaging (BLI)Detects light produced by enzyme-catalyzed reactions within living organisms, often used for tracking cells. frontiersin.orgIndirect. Could track cellular processes (e.g., reporter gene activation) influenced by this compound in vivo.

Emerging Research Directions and Future Perspectives for Acetoevernone

Multi-omics Approaches in Acetoevernone Mechanism Discovery

Understanding how a compound works within a biological system is crucial for its development. Multi-omics integrates data from various "-omics" fields—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to provide a holistic view of cellular processes. astrazeneca.commetwarebio.com This approach allows researchers to move beyond a one-target, one-drug paradigm and understand the complex network of molecular changes induced by a compound. astrazeneca.comnih.gov

Applying multi-omics to this compound research would offer deep insights into its mechanism of action. By treating cells or model organisms with this compound and subsequently analyzing changes across these different molecular layers, scientists could identify the specific biological pathways that are affected. frontiersin.org For example, transcriptomics could reveal which genes are up- or down-regulated, while proteomics could show corresponding changes in protein expression. elifesciences.org Metabolomics would then highlight shifts in metabolic pathways. frontiersin.org Integrating this data can uncover the full biological picture, identify biomarkers of response, and reveal potential off-target effects. metwarebio.com

Advanced Materials Science Applications Involving this compound

The field of materials science focuses on designing and discovering new materials with novel properties. aspbs.com Advanced materials, including polymers, nanomaterials, and biomaterials, are fundamental to technological innovation in areas from medicine to electronics. fau.deistci.org The unique chemical structures of organic molecules can be leveraged to create materials with specific functions.

The chemical structure of this compound, a ketone with an aromatic ring and ether group, suggests potential applications in materials science. Its aromatic and carbonyl functionalities could allow it to serve as a monomer or a building block in the synthesis of novel polymers. These polymers might possess interesting thermal, mechanical, or optical properties. Furthermore, its photosensitive nature, common to acetophenone (B1666503) derivatives, could be explored for applications in photolithography or as a component in photo-responsive materials. Future research could investigate the incorporation of this compound into metal-organic frameworks (MOFs) or as a functional component in sensors or electronic devices.

Challenges and Opportunities in this compound Research Translation

Translational research is the process of turning fundamental scientific discoveries into practical applications, such as new therapies or technologies. nih.gov This process is often fraught with challenges, including a lack of funding, regulatory hurdles, and the difficulty of reproducing preclinical results in human trials. nih.gov

For this compound, a primary opportunity lies in the application of the aforementioned AI and multi-omics technologies to "de-risk" its development. By generating robust preclinical data on its efficacy, mechanism of action, and potential toxicity early on, researchers can build a stronger case for further investment and clinical investigation. nih.gov However, challenges remain. A significant hurdle is bridging the gap between computational predictions and experimental validation. etranslationservices.com Successfully translating this compound research will require interdisciplinary collaboration between computational scientists, chemists, biologists, and clinicians. nih.gov Establishing clear, efficient pathways for moving promising compounds like this compound from the lab to the clinic is a systemic challenge that the research community continues to address. etranslationservices.comresearchgate.net

Ethical Considerations in Chemical Research and Development of this compound

All scientific research, particularly that with potential societal impact, must be guided by strong ethical principles. nih.govdovetail.com In the research and development of a compound like this compound, several key ethical considerations are paramount.

These principles include ensuring honesty and integrity in data collection and reporting, protecting intellectual property, and maintaining the confidentiality of sensitive information. upenn.eduscribbr.com If research progresses to involve human or animal subjects, strict adherence to guidelines on informed consent, voluntary participation, and the minimization of harm is non-negotiable. scribbr.comaifs.gov.au Furthermore, researchers have a responsibility to consider the broader societal implications of their work, promoting the peaceful and beneficial applications of chemical knowledge. nih.gov As research into this compound and its analogues becomes more advanced, particularly with the power of AI to create novel molecules, transparency in methodology and a commitment to responsible innovation will be essential for maintaining public trust and ensuring that scientific progress serves the good of society. nih.gov

Q & A

Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound?

  • Answer : Conduct a systematic review using PRISMA guidelines to identify outliers. Compare experimental conditions (e.g., bioavailability assays using Caco-2 cells vs. in vivo models). Perform meta-analysis to assess heterogeneity, and validate findings via replicate studies under standardized parameters (e.g., pH, temperature) . For mechanistic contradictions, apply contradiction matrices (TRIZ framework) to isolate conflicting properties (e.g., solubility vs. stability) .

Q. What experimental designs are optimal for studying this compound’s interaction with cytochrome P450 enzymes?

  • Answer : Use recombinant CYP isoforms in microsomal assays with LC-MS/MS quantification of metabolites. Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and assess time-dependent inhibition via pre-incubation. For translational relevance, cross-validate with human liver microsomes and in silico docking simulations (e.g., AutoDock Vina) .

Q. How can multi-omics approaches enhance understanding of this compound’s mode of action?

  • Answer : Integrate transcriptomics (RNA-seq to identify differentially expressed genes), proteomics (SILAC for protein abundance changes), and metabolomics (untargeted LC-MS) in treated cell lines. Use pathway enrichment tools (e.g., MetaboAnalyst, DAVID) to map cross-omics interactions. Validate hub targets via CRISPR knockouts .

Methodological and Analytical Considerations

Q. What frameworks ensure rigor in formulating this compound-related research questions?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to narrow scope. For example:
  • PICO : In murine macrophages (Population), does this compound (Intervention) reduce TNF-α secretion (Outcome) compared to dexamethasone (Comparison)?
    Avoid descriptive questions; prioritize mechanistic or comparative hypotheses .

Q. How should researchers address reproducibility challenges in this compound synthesis?

  • Answer : Publish detailed synthetic protocols with step-by-step reaction conditions (e.g., temperature, catalyst loadings). Share raw spectral data in open repositories (e.g., Zenodo). Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) and mitigate batch-to-batch variability .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Answer : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Calculate EC50/IC50 values with 95% confidence intervals. For heterogeneous datasets, apply mixed-effects models or bootstrapping. Report effect sizes (e.g., Cohen’s d) to contextualize biological significance .

Ethical and Data Management

Q. How to ensure ethical compliance in studies involving this compound-derived compounds?

  • Answer : Submit protocols to institutional review boards (IRBs) for human studies or IACUC for animal research. Anonymize participant data using pseudonymization keys stored separately from datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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